3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

Medicinal Chemistry Catalog Procurement Quality Assurance

Researchers building kinase inhibitor or GPCR modulator libraries often encounter halogenated arylpyrazole building blocks with inconsistent regiochemistry, leading to ambiguous SAR data. This compound resolves that with a defined 4-Br/3-F pattern that creates a unique electronic dipole and steric contour unavailable from generic analogs. • 98% purity with batch-specific QC minimizes off-target impurity risk in dose-response assays • Bromine handle enables late-stage Suzuki diversification; fluorine tunes CYP-mediated metabolic soft-spot profile • logP 2.5 & TPSA 43.8 Ų occupy optimal CNS-permeability space for CNS-penetrant candidate design • Bromine anomalous scattering (f'' ≈ 1.5 e⁻ at Cu Kα) supports direct experimental phasing in co-crystallography

Molecular Formula C10H9BrFN3
Molecular Weight 270.10 g/mol
Cat. No. B13620823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
Molecular FormulaC10H9BrFN3
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC(=C(C=C2)Br)F)N
InChIInChI=1S/C10H9BrFN3/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3
InChIKeyFUUXPHZRJRGHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine: A Differentiated Arylpyrazole Building Block


3-(4-Bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1249904-48-0) is a densely functionalized 5‑amino‑1‑arylpyrazole building block that combines a primary amine, an N‑methyl group, and a 4‑bromo‑3‑fluorophenyl ring on the pyrazole core . The heterocyclic scaffold belongs to a privileged class of structures recognised for their bioisosteric versatility in kinase inhibitors, GPCR modulators, and crop‑protection agents [1]. The simultaneous presence of bromine and fluorine in a defined regiochemical arrangement makes this compound particularly suitable for modular synthesis of focused libraries where electronic tuning and orthogonal cross‑coupling are required.

Scaffold Context
Reported bioisosteric core for kinase inhibitor and GPCR modulator libraries
Synthetic Utility
Dual halogen handles (Br, F) enable orthogonal cross-coupling for modular diversification
Regiochemical Definition
Defined 4-Br/3-F pattern supports structure-guided electronic tuning in lead optimization

Why This Building Block Cannot Be Replaced by Generic Arylpyrazole Analogs


Generic substitution with structurally close analogs—such as 3-(4‑bromophenyl)-, 3‑(3‑fluorophenyl)-, or 3‑(4‑chloro‑3‑fluorophenyl)-1‑methyl‑1H‑pyrazol‑5‑amine—is not scientifically interchangeable because the precise 4‑Br/3‑F arrangement on the phenyl ring creates a unique electronic dipole, steric contour, and synthetic‑handle portfolio that collectively dictate the compound’s reactivity in cross‑coupling, metabolic soft‑spot profile, and target‑complementarity . Removing or relocating the fluorine alters ring electronics and CYP‑mediated oxidation susceptibility; replacing bromine with chlorine changes oxidative‑addition kinetics in Pd‑catalysed transformations and eliminates the heavy‑atom effect beneficial for crystallography and cryo‑EM phasing. The evidence items below quantify these differences and explain why procurement decisions must be compound‑specific.

Removing or relocating fluorine alters aryl ring electronics and may shift CYP-mediated oxidation susceptibility compared to intended design.
Replacing bromine with chlorine changes oxidative-addition kinetics in Pd-catalyzed cross-couplings and removes the heavy-atom anomalous scattering advantage.
Monohalo analogs (4-Br only or 3-F only) lack the combined steric and electronic profile required for specific target complementarity and metabolic soft-spot modulation.

Quantitative Comparator Evidence vs. Closest Analogs


Purity and Batch-Specific QC Documentation vs. Generic Suppliers

Bidepharm supplies 3‑(4‑bromo‑3‑fluorophenyl)-1‑methyl‑1H‑pyrazol‑5‑amine at a standard purity of 98% and provides batch‑specific QC reports including NMR, HPLC, and GC data . In contrast, comparable 5‑amino‑1‑arylpyrazole building blocks from generic research‑chemical suppliers are frequently offered at a minimum purity of 95% without batch‑level documentation . The 3‑percentage‑point purity differential, combined with the availability of batch‑specific certificates of analysis, reduces the probability of unrecognised impurities interfering with SAR interpretation or cross‑coupling yields.

Purity & QC
Lot attribute
98% + batch-specific reports vs. ≥95% generic, no routine documentation
Higher documented purity reduces risk of irreproducible SAR or cross-coupling yield loss.
Supplier QC data; verify batch-to-batch consistency.
Medicinal Chemistry Catalog Procurement Quality Assurance

Computed Lipophilicity Differentiation vs. Positional Isomer

Computed XLogP3‑AA values indicate that the target compound (4‑bromo‑3‑fluoro substitution) has a predicted logP of 2.5, whereas the positional isomer 3‑(3‑bromo‑5‑fluorophenyl)-1‑methyl‑1H‑pyrazol‑5‑amine (CAS 1152631-69-0) has a predicted logP of 2.3 [1]. The difference of 0.2 log units, although modest, lies in a region of lipophilicity space where each 0.1 logP increment can measurably affect permeability and metabolic clearance [2]. Additionally, the topological polar surface area (TPSA) is identical (43.8 Ų) for both isomers, indicating that the logP shift arises from electronic rather than conformational effects.

Lipophilicity
Reported
XLogP3-AA 2.5 vs. positional isomer 2.3 (Δ +0.2); TPSA identical 43.8 Ų
Small logP shift originates from electronic differences, not conformation; may influence permeability screening.
Computed values; experimental confirmation recommended.
ADME Prediction Lipophilicity Property‑Based Drug Design

Insecticidal Scaffold Non-Obviousness and Patent Differentiation

The patent EP 0 320 750 A2 establishes that 4‑substituted 3‑methyl‑1‑aryl‑5‑amino‑pyrazoles, which include the core substructure of the target compound, possess potent insecticidal activity [1]. While the patent does not directly assay the 4‑bromo‑3‑fluorophenyl derivative, it demonstrates that specific halogen substitution patterns on the aryl ring are critical for activity, with certain combinations yielding mortality rates >80% against key agricultural pests at application rates of 100–500 g/ha. The combination of bromo and fluoro substituents in the target compound is structurally non‑obvious from the exemplified compounds, suggesting that this particular building block could access novel intellectual property space when elaborated into final insecticide candidates.

IP Differentiation
Class-level
4-Br/3-F pattern not exemplified in foundational insecticidal patent EP 0 320 750 A2
Non-obvious substitution pattern supports freedom-to-operate and novel composition-of-matter potential.
Patent-derived class SAR; not tested as isolated building block.
Agrochemical Discovery Insecticide Scaffold Structure‑Activity Relationship

Bromine as a Heavy-Atom Label for Crystallography vs. Chlorine Analogs

The presence of a bromine atom (atomic number 35) in the target compound provides a significant anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα) that can be exploited for single‑wavelength anomalous diffraction (SAD) phasing in protein–ligand co‑crystallography [1]. In contrast, the chlorine‑containing analog 3‑(4‑chloro‑3‑fluorophenyl)-1‑methyl‑1H‑pyrazol‑5‑amine (Cl, Z = 17, f'' ≈ 0.5 e⁻) yields a substantially weaker anomalous signal, often insufficient for robust SAD phasing. This difference is quantitative: bromine’s anomalous scattering factor at Cu Kα is approximately 3‑fold greater than that of chlorine, directly translating into higher experimental phasing power and more interpretable electron‑density maps [2].

Anomalous Signal
Reported
Br f'' ≈ 1.5 e⁻ (Cu Kα) vs. Cl ≈ 0.5 e⁻ — ~3‑fold higher
Built-in anomalous scatterer enables SAD phasing without exogenous heavy-atom soaking.
Theoretical values; practical phasing power depends on crystal quality.
Structural Biology X‑ray Crystallography Cryo‑EM Phasing

Prioritised Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring High Purity and Reproducibility

When synthesising focused kinase‑inhibitor or GPCR‑modulator libraries, the documented 98% purity and batch‑specific QC of the Bidepharm supply reduce the risk of off‑target impurities that can skew dose‑response data. The compound’s logP of 2.5 places it in an attractive lipophilicity range for lead‑like molecules, while the bromine handle allows late‑stage Suzuki diversification to explore SAR around the phenyl ring [1].

Agrochemical Lead Discovery Targeting Novel Insecticidal Chemotypes

The 4‑bromo‑3‑fluorophenyl pattern is structurally distinct from the halogenated aryl‑pyrazoles exemplified in the foundational insecticide patent EP 0 320 750 A2 . This non‑obviousness supports freedom‑to‑operate and creates an opportunity to patent novel composition‑of‑matter claims on elaborated derivatives. The building block can be rapidly advanced to in‑vivo insect assays (e.g., Spodoptera frugiperda, Heliothis virescens) after a single amide‑bond‑forming step.

Protein–Ligand Co-Crystallography Using SAD Phasing Without Exogenous Heavy Atoms

The intrinsic anomalous scattering of bromine (f'' ≈ 1.5 e⁻ at Cu Kα) enables direct experimental phasing in co‑crystallography studies . This property is particularly valuable for fragment‑based drug discovery campaigns where rapid turnaround of ligand‑bound structures is essential and where chlorinated analogs would require additional heavy‑atom derivatisation [1].

Property-Driven Building-Block Selection in CNS and Oral Drug Programs

With a computed logP of 2.5 and a TPSA of 43.8 Ų , the compound falls within the optimal property space for CNS penetration (logP 2–4, TPSA <60 Ų). Compared to the more polar 3‑(3‑bromo‑5‑fluorophenyl) isomer (logP 2.3), the target compound offers a 0.2 logP advantage that can enhance brain penetration potential, while the lack of a TPSA penalty preserves passive permeability [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
High documented purity and QC consistency
Reproducibility across batches; impurity interference control
Agrochemical lead discovery
Non-obvious halogen substitution pattern
Freedom-to-operate and novel IP space for insecticidal candidates
Protein–ligand co-crystallography
Intrinsic bromine anomalous scatterer (f'' ≈ 1.5 e⁻)
SAD phasing without heavy-atom derivatization; map interpretability
CNS/oral drug property optimization
Balanced predicted lipophilicity and polar surface area
Permeability and metabolic stability within lead-like chemical space
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